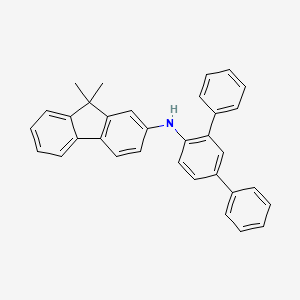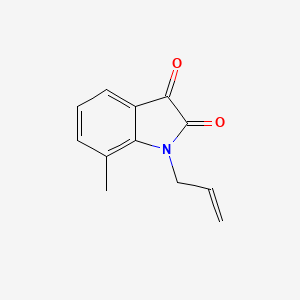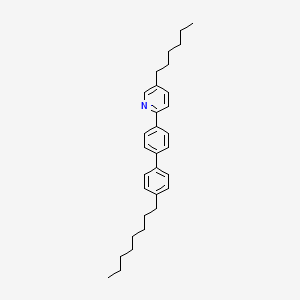![molecular formula C33H26BrN3O4 B11710271 6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B11710271.png)
6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that features a quinolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and coupling agents such as palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the bromo position.
科学研究应用
6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets make it a valuable tool for studying cellular processes and pathways.
作用机制
The mechanism of action of 6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(3-bromo-4-methoxybenzoyl)-4-(diphenylmethyl)piperazine
Uniqueness
6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is unique due to its combination of a quinolinone core with multiple functional groups, providing a versatile platform for various chemical modifications and applications. This structural complexity distinguishes it from other similar compounds and enhances its potential utility in diverse research areas.
属性
分子式 |
C33H26BrN3O4 |
|---|---|
分子量 |
608.5 g/mol |
IUPAC 名称 |
6-bromo-3-[2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C33H26BrN3O4/c1-40-24-13-8-20(9-14-24)29-19-28(36-37(29)33(39)22-10-15-25(41-2)16-11-22)31-30(21-6-4-3-5-7-21)26-18-23(34)12-17-27(26)35-32(31)38/h3-18,29H,19H2,1-2H3,(H,35,38) |
InChI 键 |
ZUSCXMQGMPGNQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)OC)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
![N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea](/img/structure/B11710197.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)
![(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11710205.png)

![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)




![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11710250.png)

![N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B11710257.png)
